Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate
Overview
Description
Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate is a chemical compound with a complex structure that includes a pyridine ring, a benzoxazole ring, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate typically involves the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ring. This is followed by the introduction of the pyridine ring through a coupling reaction. The final step involves esterification to introduce the acetate group. Common reagents used in these reactions include bases like potassium carbonate and catalysts such as palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and receptors, modulating their activity. The pyridine ring can enhance the compound’s binding affinity to its targets, while the acetate group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Quinolinyl-pyrazoles: These compounds share a similar heterocyclic structure and have comparable biological activities.
Thiazoles: Thiazoles also have diverse biological activities and are used in similar applications.
Imidazoquinoxalines: These compounds are known for their anticancer and neuroprotective properties.
Uniqueness
Methyl 2-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetate is unique due to its specific combination of a pyridine ring, a benzoxazole ring, and an acetate group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-19-14(18)8-10-4-5-13-12(7-10)17-15(20-13)11-3-2-6-16-9-11/h2-7,9H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSZKUMKCHJTCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331413 | |
Record name | methyl 2-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701331413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820607 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866041-13-6 | |
Record name | methyl 2-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701331413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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